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molecular formula C7H3ClF3N3O3 B8504136 N-(5-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide CAS No. 35195-91-6

N-(5-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide

Cat. No. B8504136
M. Wt: 269.56 g/mol
InChI Key: QLCLLKCOKMEPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04087432

Procedure details

5-Chloro-3-nitro-2-(trifluoroacetamido)pyridine (2.0 grams) was hydrogenated with two moles of hydrogen in ethanol containing 0.5 gram of 5 percent palladium on carbon. The resulting reaction mixture was filtered and evaporated to separate the desired 6-chloro-1-hydroxy-2-(trifluoromethyl)-1H-imidazo(4,5-b)pyridine compound which, after recrystallization from benzene melted at 268°-70° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:15]([O-:17])=O)[C:5]([NH:8][C:9](=O)[C:10]([F:13])([F:12])[F:11])=[N:6][CH:7]=1.[H][H]>C(O)C.[Pd]>[Cl:1][C:2]1[CH:3]=[C:4]2[N:15]([OH:17])[C:9]([C:10]([F:13])([F:12])[F:11])=[N:8][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1)NC(C(F)(F)F)=O)[N+](=O)[O-]
Step Two
Name
Quantity
2 mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.5 g
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to separate the desired 6-chloro-1-hydroxy-2-(trifluoromethyl)-1H-imidazo(4,5-b)pyridine compound which
CUSTOM
Type
CUSTOM
Details
after recrystallization from benzene melted at 268°-70° C.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C(=NC1)N=C(N2O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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